molecular formula C14H20O3 B6357989 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester CAS No. 1518838-89-5

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester

Cat. No. B6357989
CAS RN: 1518838-89-5
M. Wt: 236.31 g/mol
InChI Key: VHDQDADPVWLNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester (DMEPE) is a chemical compound which is used in various scientific research applications. DMEPE is a synthetic compound which is derived from the natural product phenylacetic acid. It is a colorless, volatile liquid with a characteristic odor. DMEPE has a wide range of uses in research, including as a substrate for enzymes, as a probe for protein-protein interactions, and as a model for drug-target interactions.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is not well understood. It is believed that the compound binds to the active site of enzymes, allowing for the formation of an enzyme-substrate complex. This complex then undergoes a reaction, leading to the formation of a product. It is also believed that 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can interact with proteins, resulting in the formation of a protein-protein complex. This complex then undergoes a reaction, leading to the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester are not well understood. Studies have shown that 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can interact with enzymes, as well as proteins, resulting in the formation of enzyme-substrate and protein-protein complexes. These complexes can then undergo a reaction, leading to the formation of a product. It is also believed that 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can interact with receptors on cells, resulting in a change in the cell's physiology.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester in lab experiments include its availability, low cost, and its ability to interact with enzymes and proteins. The main limitation of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is that its mechanism of action is not well understood. This makes it difficult to predict the outcome of experiments involving 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester.

Future Directions

Future research on 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester could focus on elucidating its mechanism of action. This could involve further studies of the interaction of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester with enzymes and proteins, and further studies of the interaction of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester with receptors on cells. In addition, further studies could be conducted to determine the effects of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester on the physiology of cells. Finally, further research could be conducted to identify new applications for 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester in research and other areas.

Synthesis Methods

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be synthesized in a number of ways. One of the most commonly used methods is the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in aqueous solution. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in methanol, and the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in aqueous solution in the presence of a base.

Scientific Research Applications

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is widely used in scientific research applications. It is used as a substrate for enzymes, as a probe for protein-protein interactions, and as a model for drug-target interactions. It has been used in studies of enzyme kinetics, protein-protein interactions, and drug-target interactions. It has been used in the study of enzyme-substrate complexes, as well as in the study of drug-target interactions.

properties

IUPAC Name

ethyl 2-(4-ethoxy-2,5-dimethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-5-16-13-8-10(3)12(7-11(13)4)9-14(15)17-6-2/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDQDADPVWLNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester

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